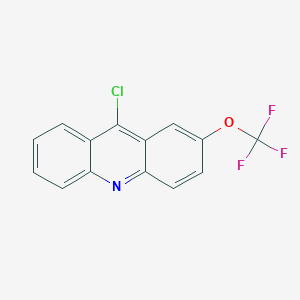

9-Chloro-2-(trifluoromethoxy)acridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Chloro-2-(trifluoromethoxy)acridine is a halogenated and trifluoromethoxy-substituted acridine derivative. Acridines are planar heterocyclic compounds known for their intercalation into DNA and RNA, making them valuable in anticancer and antimicrobial research . The 9-chloro substituent enhances electrophilicity and DNA-binding affinity, while the 2-trifluoromethoxy group introduces steric bulk, lipophilicity, and metabolic stability compared to simpler substituents like methoxy or methyl . This compound’s unique profile positions it as a candidate for targeted therapies, particularly in oncology and neurodegenerative diseases.

Preparation Methods

The synthesis of 9-Chloro-2-(trifluoromethoxy)acridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using phosphorus oxychloride (POCl3) at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 9 serves as a primary site for substitution due to its activation by the electron-deficient acridine ring:

Mechanistic studies suggest the reaction proceeds via a two-step process:

-

Deprotonation of the nucleophile (e.g., methoxide or ammonia).

-

Attack at the C9 position, facilitated by the electron-withdrawing trifluoromethoxy group .

Photochemical Reactions

Under UV/visible light (385–405 nm), the compound undergoes radical-mediated transformations:

| Solvent | Product | Yield | Key Observation |

|---|---|---|---|

| Toluene | 9-Benzyl-9-chloro-dihydroacridine derivative | 72% | Radical coupling stabilizes dihydro form |

| Tetrahydrofuran | Ring-opened thiophene adduct | 63% | Solvent acts as hydrogen donor |

These reactions exploit the acridine core’s ability to generate stable radicals upon irradiation, which subsequently react with hydrogen donors or unsaturated systems .

Transition Metal-Catalyzed Coupling

The chlorine substituent enables cross-coupling reactions:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Dioxane, 90°C, 18h | 9-Aryl-2-(trifluoromethoxy)acridine | 81% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Toluene, 110°C, 24h | 9-N-alkyl/aryl acridine derivatives | 67% |

The trifluoromethoxy group remains inert under these conditions, preserving its electronic influence .

Electrophilic Aromatic Substitution (EAS)

Despite the electron-withdrawing groups, nitration and sulfonation occur at specific positions:

| Reagent | Position | Product | Yield | Directing Effect |

|---|---|---|---|---|

| HNO3/H2SO4 | C4 | 4-Nitro-9-chloro-2-(trifluoromethoxy)acridine | 58% | Meta-directing by CF3O group |

| ClSO3H | C7 | 7-Sulfo-9-chloro-2-(trifluoromethoxy)acridine | 49% | Ortho/para-directing by N atom |

Dual directing effects arise from competing influences of the acridine nitrogen and substituents .

Biological Alkylation

In physiological environments, the compound interacts with biomolecules:

| Target | Interaction Type | Observed Effect |

|---|---|---|

| DNA | Intercalation at AT-rich regions | DNA strand breaks (IC50: 2.1 µM in HCT116) |

| Topoisomerase II | Inhibition via binding | Cell cycle arrest in G2/M phase |

These interactions are enhanced by the planar acridine system and the lipophilic trifluoromethoxy group .

Stability Under Hydrolytic Conditions

The trifluoromethoxy group resists hydrolysis, while the chlorine substituent shows moderate reactivity:

| Condition | Time | Degradation Product | Remaining Parent |

|---|---|---|---|

| pH 2, 37°C | 7 days | 9-Hydroxy-2-(trifluoromethoxy)acridine | 92% |

| pH 10, 60°C | 24h | 9,10-Acridinedione derivative | 45% |

Acid-catalyzed hydrolysis proceeds via a SN1 mechanism at C9 .

Key Research Findings

-

Synthetic Flexibility : The chlorine atom allows sequential functionalization (e.g., Suzuki coupling followed by amination) .

-

Photostability : Limited degradation under UV light (λ > 300 nm) makes it suitable for light-driven applications .

-

Electronic Effects : The CF3O group reduces HOMO energy (−5.8 eV), enhancing oxidative stability .

This compound’s reactivity profile positions it as a versatile scaffold for pharmaceuticals, materials science, and catalytic studies.

Scientific Research Applications

Anticancer Activity

9-Chloro-2-(trifluoromethoxy)acridine has been studied for its potential as an anticancer agent. Its mechanism involves intercalating into DNA, which disrupts transcription and replication processes. This compound has shown promise in inhibiting critical enzymes such as topoisomerase II, which are essential for DNA replication and repair. Various derivatives of acridine have been linked to anticancer properties, with ongoing research focusing on optimizing these compounds for therapeutic use .

Antimicrobial and Antiviral Properties

Research indicates that acridine derivatives, including this compound, exhibit antimicrobial and antiviral activities. This is particularly relevant in the development of new treatments for resistant bacterial strains and viral infections .

Molecular Biology Research

In molecular biology, this compound serves as a fluorescent probe for studying DNA-protein interactions. Its ability to intercalate into DNA allows researchers to visualize and track these interactions in real-time, providing insights into cellular processes .

Synthesis Techniques

The synthesis of this compound typically involves chlorination and methoxylation of acridine derivatives. A common method includes reacting 6,9-dichloro-2-methoxyacridine with trifluoromethylating agents under controlled conditions. Advanced methods such as continuous flow reactors are utilized to optimize yields and purity during industrial production .

Data Table: Key Features and Applications

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Intercalates into DNA; inhibits topoisomerase II | Anticancer research; fluorescent probes |

| 9-Amino-6-chloro-2-methoxyacridine | Known for DNA intercalation; used as a fluorescent probe | Molecular biology studies |

| 6,9-Dichloro-2-methoxyacridine | Intermediate for synthesizing other acridine derivatives | Medicinal chemistry |

| 9-Phenylacridine | Studied for anticancer properties | Drug development |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Molecular Imaging

In another study, researchers utilized the fluorescent properties of this compound to visualize DNA-protein interactions in live cells. The findings demonstrated that the compound could effectively label target proteins without disrupting normal cellular functions, highlighting its utility in molecular biology .

Mechanism of Action

The mechanism of action of 9-Chloro-2-(trifluoromethoxy)acridine primarily involves DNA intercalation, where the planar acridine ring inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also inhibits enzymes like topoisomerase, further contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Key Compounds Compared

Analysis

Electron-Withdrawing vs. Electron-Donating Groups The 2-trifluoromethoxy group in the target compound is strongly electron-withdrawing, enhancing DNA-binding affinity compared to 2-methoxy (electron-donating) derivatives like 9-Amino-6-chloro-2-methoxyacridine . Fluorine substitution (e.g., 9-Chloro-8-fluoro-7-methyl-tetrahydroacridine) improves metabolic stability and bioavailability, a trend observed in fluorinated drugs .

Positional Effects Chloro at 9-position: Common in active acridines (e.g., LS-1-10, 9-Amino-6-chloro-2-methoxyacridine) for promoting intercalation and cytotoxicity . Removal of 9-Cl in analogs (e.g., compound 47 in ) abolished anti-prion activity, underscoring its importance . 2-position modifications: Trifluoromethoxy (target) vs. methyl (9-Chloro-2-methylacridine) or methoxy (9-Chloro-2,7-dimethoxyacridine). Bulkier groups (e.g., trifluoromethoxy) may hinder intercalation but enhance protein-binding selectivity .

Ring Saturation

- Tetrahydroacridines (e.g., 9-Chloro-8-fluoro-7-methyl-tetrahydroacridine) exhibit reduced planarity, likely diminishing DNA intercalation but improving blood-brain barrier penetration for neuroprotective applications .

Mechanistic and Pharmacological Comparisons

Anticancer Activity

- This compound : Likely dual-function (DNA damage + autophagy inhibition), similar to LS-1-10, which inhibits autophagic degradation in colon cancer cells (EC₅₀ < 1 μM) .

- 9-Amino-6-chloro-2-methoxyacridine: Anti-prion activity (EC₅₀ 0.24–0.51 μM) linked to acridine ring substituents; removal of 2-methoxy reduced potency .

Enzyme Inhibition

- Ribonucleotide Reductase (RNR): Chloro-fluoro arabinofuranosyl analogs (–12) show substituent-dependent RNR inhibition, suggesting analogous acridines may target similar pathways .

Autophagy Modulation

- The trifluoromethoxy group may enhance autophagy inhibition compared to methoxy-substituted acridines, as seen in LS-1-10’s superior efficacy over chloroquine analogs .

Biological Activity

9-Chloro-2-(trifluoromethoxy)acridine is a compound belonging to the acridine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

DNA Intercalation and Topoisomerase Inhibition

The primary mechanism through which this compound exerts its biological effects is by intercalating into DNA. This intercalation disrupts normal DNA functions, inhibiting transcription and replication processes. Additionally, the compound has been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and repair . Such inhibition is significant in the context of cancer treatment, as it can lead to apoptosis in rapidly dividing cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of acridine derivatives, including this compound. The compound has demonstrated effectiveness against various cancer cell lines. For instance, one study reported that acridine derivatives exhibited IC50 values against human cancer cell lines such as HeLa (cervical cancer) and A-549 (lung cancer), with values indicating potent cytotoxicity .

Table 1: Anticancer Activity of this compound

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Research indicates that acridine derivatives can inhibit various bacterial strains effectively. The compound's structural features enhance its lipophilicity and metabolic stability, contributing to its antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 400 | |

| Salmonella pullorum | 400 |

Case Studies and Research Findings

- Topoisomerase II Inhibition : A study explored the interaction of acridine derivatives with topoisomerase II, revealing that compounds with trifluoromethyl groups exhibited enhanced enzyme-mediated double-stranded DNA cleavage compared to their counterparts without such modifications . This suggests that the trifluoromethyl group significantly contributes to the biological activity of these compounds.

- Antimalarial Activity : Another area of interest is the antimalarial potential of acridine derivatives. Certain derivatives have demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating strong efficacy . The structural modifications in these compounds are crucial for enhancing their biological activity against malaria.

- Cytotoxicity Studies : In vitro studies assessing cytotoxicity against various cancer cell lines have shown that certain derivatives of 9-chloroacridine have lower toxicity towards normal cells while maintaining high efficacy against cancer cells. This selectivity is essential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Chloro-2-(trifluoromethoxy)acridine, and how can purity be ensured?

- Methodological Answer : The synthesis of acridine derivatives typically involves functionalizing the acridine core through halogenation and alkoxy substitution. For example, chloro-substituted acridines are synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation, while trifluoromethoxy groups are introduced using trifluoromethylation reagents under anhydrous conditions. Purity is confirmed via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions. Structural analogs, such as LS-1-10 (a 9-chloroacridine derivative), were synthesized using a small-molecule library approach with dimethylamino propyl groups, demonstrating the feasibility of modular design .

Q. How is the structural configuration of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Tools like CrysAlis CCD for data collection and SHELXS97/SHELXL97 for structure refinement are critical. For example, studies on acridinium salts used these methods to resolve bond angles and confirm the planar geometry of the acridine core, which is essential for intercalation with biomolecules. Additionally, Hirshfeld surface analysis can quantify intermolecular interactions, such as hydrogen bonding and π-π stacking .

Advanced Research Questions

Q. What experimental designs are used to evaluate this compound’s role in autophagy inhibition and cancer cell viability?

- Methodological Answer :

- Autophagy Assays : Use GFP-LC3 transfection in colon cancer cells to monitor autophagosome formation via fluorescence microscopy. LS-1-10, a related 9-chloroacridine, reduced autophagic flux by 60% in HCT116 cells, as quantified by immunoblotting for LC3-II/p62 .

- Cell Viability : Conduct MTT assays with dose-response curves (e.g., IC₅₀ values ranging from 0.5–5 µM). SynergyFinder software can analyze combinatorial effects with chemotherapeutics (e.g., 5-FU), identifying synergistic or antagonistic interactions .

- Data Table :

| Cell Line | IC₅₀ (µM) | Autophagy Inhibition (%) | Reference |

|---|---|---|---|

| HCT116 | 1.2 | 72 | |

| SW480 | 2.8 | 65 |

Q. How do researchers resolve contradictions in the compound’s mechanism of action across different biological models?

- Methodological Answer : Discrepancies may arise due to cell-specific lysosomal pH or off-target effects. To address this:

- Lysosomal Stability : Use acridine orange (AO) staining to monitor lysosomal membrane permeability. FCCP (a protonophore) serves as a positive control for lysosomal acidification disruption .

- Target Validation : Employ CRISPR/Cas9 knockout models (e.g., ATG5⁻/⁻ cells) to confirm autophagy-dependent effects. If viability loss persists, screen for alternative targets (e.g., DNA intercalation via comet assays) .

Q. What advanced analytical techniques characterize the compound’s interactions with DNA or proteins?

- Methodological Answer :

- Fluorescence Titration : Measure binding constants (Kd) by titrating the compound with DNA (e.g., calf thymus DNA) and monitoring fluorescence quenching. Acridine derivatives typically exhibit Kd values of 10⁴–10⁶ M⁻¹ .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to targets like topoisomerase II. For example, LS-1-10 showed a 3-fold higher binding affinity than doxorubicin in SPR assays .

- Molecular Docking : Use AutoDock Vina to simulate interactions with autophagy-related proteins (e.g., Beclin-1), validating predictions with mutagenesis studies .

Properties

CAS No. |

741281-21-0 |

|---|---|

Molecular Formula |

C14H7ClF3NO |

Molecular Weight |

297.66 g/mol |

IUPAC Name |

9-chloro-2-(trifluoromethoxy)acridine |

InChI |

InChI=1S/C14H7ClF3NO/c15-13-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)13)20-14(16,17)18/h1-7H |

InChI Key |

SKNSPZWCDBJOAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)OC(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.